molecular formula C16H15F2NO B5740837 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No. B5740837
M. Wt: 275.29 g/mol
InChI Key: MOAUMCJMIVVOFS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as FPEA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of phenylacetamides and has been shown to exhibit a range of biological activities. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and cognitive function. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and has been shown to reduce the symptoms of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is that it is a relatively simple compound to synthesize, and can be obtained in high yields. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various diseases and disorders. However, one of the limitations of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide analogs with improved pharmacological properties. Another area of interest is the study of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide in combination with other drugs or therapies, to determine if it has synergistic effects. The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide also needs to be further elucidated, to better understand how it produces its biological effects. Finally, more research is needed to determine the safety and efficacy of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide in humans, before it can be considered for clinical use.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves the reaction of 4-fluoroacetophenone with 4-fluoroethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide in high yields. The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been well-documented in the literature, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been studied for its potential as a therapeutic agent in various diseases and disorders. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been tested in animal models of neuropathic pain, Alzheimer's disease, and Parkinson's disease, and has shown promising results in reducing the symptoms of these conditions. 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c17-14-5-1-12(2-6-14)9-10-19-16(20)11-13-3-7-15(18)8-4-13/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUMCJMIVVOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

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